molecular formula C10H9BrN2O2 B13925750 Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate

Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B13925750
M. Wt: 269.09 g/mol
InChI Key: SWITZSGBOOTOPS-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate (CAS: 53484-15-4) is a brominated benzimidazole derivative with a methyl group at the N1 position and a carboxylate ester at C6. Its molecular formula is C₁₀H₉BrN₂O₂, with a molecular weight of 285.13 g/mol. The methyl group at N1 and the ester moiety at C6 contribute to its lipophilicity, making it a candidate for medicinal chemistry applications, particularly in anticancer drug development .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 6-bromo-3-methylbenzimidazole-5-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-13-5-12-8-4-7(11)6(3-9(8)13)10(14)15-2/h3-5H,1-2H3

InChI Key

SWITZSGBOOTOPS-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=C(C(=C2)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-nitroaniline with methyl chloroformate in the presence of a base, followed by reduction and cyclization to form the desired benzoimidazole derivative . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is crucial in industrial settings to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Ester Hydrolysis: The carboxylate ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, facilitate ester hydrolysis.

Major Products Formed

    Substitution: Various substituted benzoimidazole derivatives.

    Oxidation: Oxidized forms of the benzoimidazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Hydrolysis: The corresponding carboxylic acid derivative.

Scientific Research Applications

Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate can be contextualized by comparing it with related benzimidazole derivatives. Below is a detailed analysis:

Substituent Position and Electronic Effects

  • 5-Bromo-1-phenyl-1H-benzo[d]imidazole (CAS: 221636-18-6): Replacing the N1-methyl group with a phenyl ring increases molecular weight (247.10 g/mol) and lipophilicity. However, this substitution reduces similarity (0.98 vs. 1.00 for the target compound) due to steric bulk .
  • 4-Bromo-1-methyl-1H-benzo[d]imidazole (CAS: 1353679-63-6) :
    Shifting the bromine to C4 alters electronic distribution, reducing similarity (0.93). This positional change may affect reactivity in nucleophilic substitution or catalytic coupling reactions .

Functional Group Variations

  • The molecular weight (262.30 g/mol) is lower, and the absence of bromine limits halogen-bonding interactions .
  • Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate (): This derivative adds a fluorinated aryl amino group, increasing molecular weight to 396.19 g/mol. The dual fluorine atoms enhance electronegativity and metabolic stability, making it a more complex candidate for kinase inhibition studies .

Physicochemical Properties

Compound Name CAS Molecular Weight (g/mol) Melting Point (°C) Key Substituents Purity (HPLC)
Target Compound 53484-15-4 285.13 Not Reported 5-Br, 1-Me, 6-COOMe N/A
5-Bromo-1-phenyl-1H-benzo[d]imidazole 221636-18-6 247.10 Not Reported 5-Br, 1-Ph N/A
Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate MFCD03844703 262.30 Not Reported 7-Me, 2-Pr, 6-COOMe N/A
MSE PRO Derivative () 1415559-93-1 396.19 Not Reported 5-Br, 1-Me, 6-COOMe, 4-F, aryl 98.0%

Biological Activity

Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate (MBMB) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article compiles various findings related to its biological activity, mechanisms of action, and potential applications.

Overview of Biological Activities

Antimicrobial Properties
MBMB has shown promising antimicrobial activity against various pathogens. Studies indicate that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for MBMB suggest its effectiveness in combating infections caused by resistant strains.

Antiviral Activity
Research has highlighted the potential of MBMB as an antiviral agent. Its structural features allow it to interact with viral proteins, potentially inhibiting viral replication. The compound's efficacy against specific viruses remains an area of active investigation.

Anticancer Effects
MBMB has been evaluated for its anticancer properties across different cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, leading to morphological changes and enhanced caspase-3 activity, a key marker of programmed cell death. These findings suggest that MBMB may serve as a lead compound for developing new anticancer therapies.

The biological activity of MBMB can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : MBMB may inhibit specific enzymes involved in cellular metabolism or viral replication, disrupting normal cellular functions.
  • Gene Expression Modulation : The compound appears to influence gene expression pathways, which could alter cellular responses and enhance apoptosis in cancer cells.
  • Binding Interactions : The presence of the bromine atom in MBMB enhances its binding affinity to certain biomolecules, facilitating its biological effects.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialE. coli, S. aureusMIC values ranging from 1 to 4 µg/mL
AntiviralVarious virusesInhibition of viral replication
AnticancerMDA-MB-231 (breast cancer)Induction of apoptosis; caspase-3 activation

Case Study: Anticancer Activity

A study focused on the effects of MBMB on MDA-MB-231 breast cancer cells revealed significant apoptosis-inducing properties. At concentrations as low as 1 µM, MBMB caused notable morphological changes and increased caspase-3 activity by 1.33 times at a concentration of 10 µM. This suggests that MBMB may disrupt microtubule assembly, leading to cell cycle arrest and subsequent cell death .

The pharmacokinetic profile of MBMB indicates high solubility in polar solvents, which enhances its bioavailability. Its interaction with various transporters may influence its distribution within the body, affecting therapeutic outcomes.

Table 2: Pharmacokinetic Properties

PropertyDescription
SolubilityHigh solubility in polar solvents
BioavailabilityEnhanced due to solubility
Interaction with TransportersPotentially modulates localization

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